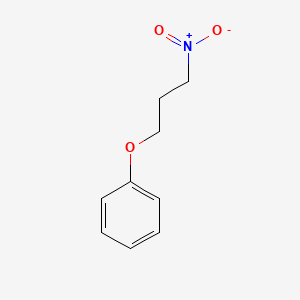
3-Phenoxy-1-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-1-nitropropane: is an organic compound that belongs to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to a propane chain, which is further substituted with a phenoxy group (-O-C6H5)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method for synthesizing 3-Phenoxy-1-nitropropane involves the nucleophilic substitution of 3-bromopropane with phenol in the presence of a base.
Industrial Production Methods: Industrially, this compound can be produced by the vapor-phase nitration of propane, followed by the reaction with phenol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenoxy-1-nitropropane can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-phenoxy-1-aminopropane.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-Phenoxy-1-nitropropane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways involving nitroalkanes.
Industry:
Chemical Manufacturing: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenoxy-1-nitropropane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can inhibit enzyme activity or alter metabolic pathways, making it useful in biochemical research .
Comparison with Similar Compounds
1-Nitropropane: Similar in structure but lacks the phenoxy group, making it less versatile in terms of functionalization.
2-Nitropropane: An isomer with different reactivity and applications.
3-Nitropropionate: Naturally occurring compound with similar nitro functionality but different biological activity.
Uniqueness: 3-Phenoxy-1-nitropropane is unique due to the presence of both a nitro group and a phenoxy group, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-nitropropoxybenzene |
InChI |
InChI=1S/C9H11NO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
ZYGWEHWGPLARBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



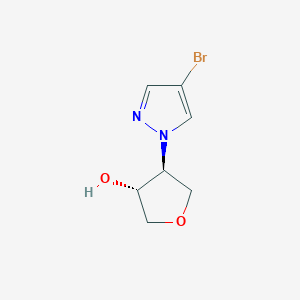
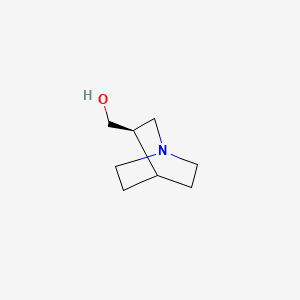
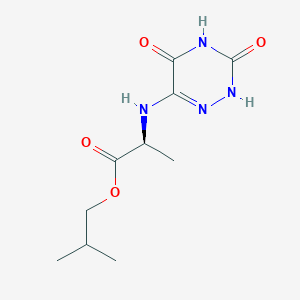
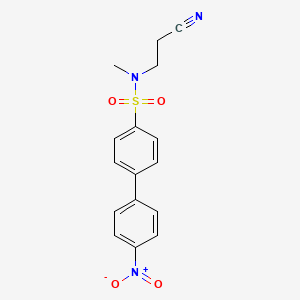
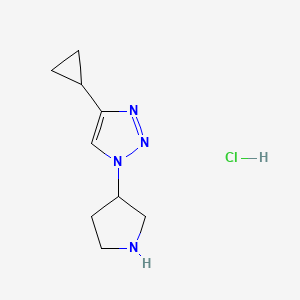
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
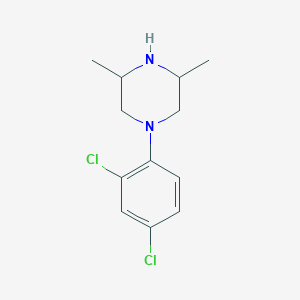
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

